2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide
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Overview
Description
2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide involves multiple steps. The process typically starts with the preparation of the core benzamide structure, followed by the introduction of the trichloroethyl group and the diazenyl group. Common reagents used in these reactions include trichloroacetyl chloride, aniline derivatives, and diazonium salts. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-methyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-(2-iodo-phenyl)-thioureido)-ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(2,4-dichloro-phenoxy)-ethyl)benzamide
Uniqueness
What sets 2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
301813-76-3 |
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Molecular Formula |
C25H24Cl3N5OS |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C25H24Cl3N5OS/c1-15-8-4-6-10-19(15)22(34)30-23(25(26,27)28)31-24(35)29-20-13-12-18(14-17(20)3)32-33-21-11-7-5-9-16(21)2/h4-14,23H,1-3H3,(H,30,34)(H2,29,31,35) |
InChI Key |
ZDBYCAWYACBXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)N=NC3=CC=CC=C3C)C |
Origin of Product |
United States |
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